molecular formula C15H24N2O17P2 B13734054 Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]

Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]

Cat. No.: B13734054
M. Wt: 568.31 g/mol
InChI Key: HSCJRCZFDFQWRP-OIHLOLFBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine 5'-diphospho-galactose-[galactose-1-³H(N)] (UDP-[³H]Galactose) is a radiolabeled nucleotide sugar critical for studying galactose metabolism and glycosylation pathways. Its molecular formula is C₁₅H₂₄N₂O₁₇P₂, with a molecular weight of 568.31 g/mol and a tritium (³H) isotope incorporated at the C1 position of the galactose moiety . Key properties include:

  • LogP: -4.79 (high hydrophilicity)
  • Hydrogen bond donors/acceptors: 9/17
  • Isotopic mass: 568.063 (distinct from non-labeled analogs)
  • Stereochemistry: Nine defined stereocenters in the galactose and uridine moieties .

This compound is widely used to trace galactosyltransferase activity, lactose biosynthesis, and glycoconjugate synthesis due to its radioactive labeling, enabling sensitive detection in enzymatic assays .

Properties

Molecular Formula

C15H24N2O17P2

Molecular Weight

568.31 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1/i14T

InChI Key

HSCJRCZFDFQWRP-OIHLOLFBSA-N

Isomeric SMILES

[3H][C@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis via Galactose Oxidase and Reduction with Tritium Labeling

One classical and widely used method to prepare uridine 5'-diphospho-galactose-[galactose-1-3H(N)] involves enzymatic oxidation of UDP-galactose at the C-6 hydroxyl group to produce UDP-6-aldehyde-galactose, followed by reduction with tritiated sodium borohydride to introduce the tritium label specifically at the C-6 position of the galactose moiety.

  • Procedure :

    • UDP-galactose is incubated with galactose oxidase and catalase to oxidize the C-6 hydroxyl to an aldehyde (6-aldo-UDP-galactose).
    • The aldehyde intermediate is then reduced with tritiated sodium borohydride (NaB^3H_4), incorporating tritium at the C-6 position, yielding UDP-[6-^3H]galactose.
    • Purification typically involves size-exclusion chromatography and ion-exchange chromatography to separate the labeled nucleotide sugar from by-products and enzymes.
  • Challenges :

    • Incomplete oxidation by galactose oxidase can reduce the specific activity of the final product.
    • Residual galactose oxidase can reoxidize the reduced product, leading to loss of tritium labeling.
    • Careful removal of galactose oxidase before reduction is necessary to prevent reoxidation.
    • The specific activity achieved can be high, around 75 Ci/mmol, suitable for sensitive biochemical assays.
  • References :
    Hayes and Varki (1992) provide a detailed protocol and discuss the enzymatic oxidation and reduction steps, including chromatographic purification and specific activity measurements.

Chemoenzymatic Synthesis Using UDP-Galactose Aldehyde as an Intermediate

A more recent and sophisticated approach involves chemoenzymatic synthesis where UDP-galactose is oxidized enzymatically to UDP-galactose-6-aldehyde, which can be used as a glycosyl donor in enzymatic glycosylation reactions to prepare complex oligosaccharides with site-specific modifications.

  • Procedure :

    • UDP-galactose is oxidized by galactose oxidase (GAOX) in the presence of horseradish peroxidase to full conversion to UDP-galactose-6-aldehyde.
    • The aldehyde-containing UDP-galactose is purified by size-exclusion chromatography and preparative HPLC (e.g., SeQuant ZIC HILIC column).
    • This intermediate can be enzymatically transferred by specific glycosyltransferases (e.g., Helicobacter pylori β4GalT) to acceptor oligosaccharides, allowing incorporation of the aldehyde moiety.
    • The aldehyde function can temporarily block further enzymatic modifications ("stop-and-go" strategy), which can be reversed by reduction (e.g., NaBH_4) to restore the natural galactose residue.
  • Advantages :

    • Enables site-specific incorporation of modified galactose residues for advanced glycan synthesis.
    • Facilitates the synthesis of complex sulfated oligosaccharides and other derivatives.
    • Provides a modular and controlled approach to oligosaccharide assembly.
  • Yield and Purity :

    • The oxidation step yields about 57% of the aldehyde intermediate after purification.
    • Subsequent enzymatic steps yield high purity products suitable for biochemical and structural studies.
  • References :
    This method is detailed in a 2024 publication describing the chemoenzymatic synthesis of keratan sulfate oligosaccharides and the use of UDP-galactose-6-aldehyde as a donor substrate.

Enzymatic One-Pot Synthesis Using Coimmobilized Thermophilic Enzymes

For industrial or large-scale preparation of UDP-galactose (the non-labeled form), a recent advancement involves coimmobilization of thermophilic enzymes to catalyze UDP-galactose synthesis efficiently.

  • Enzymes Used :

    • Galactokinase (phosphorylates galactose)
    • Uridine diphosphate glucose pyrophosphorylase (forms UDP-galactose)
    • Inorganic pyrophosphatase (degrades pyrophosphate to drive reaction forward)
  • Procedure :

    • These enzymes are coimmobilized on a pH-responsive carrier (Eudragit S-100), allowing enzyme recovery and reuse.
    • The system converts UTP and galactose to UDP-galactose with high efficiency (91.2% UTP conversion) and good yield (13.69 mM in 1.5 h).
    • The immobilized enzyme system retains significant activity after multiple cycles, suitable for continuous industrial production.
  • Potential for Tritium Labeling :

    • While this method focuses on non-labeled UDP-galactose, it provides a scalable platform that could be adapted for labeled substrates with appropriate modifications.
  • References :
    A 2024 study in the Journal of Agricultural and Food Chemistry describes this coimmobilization system and its industrial potential.

Patented Enzymatic Preparation Methods

Patent literature describes enzymatic methods for preparing UDP-galactose, emphasizing enzymatic synthesis routes that may be adapted for labeled compounds.

  • Highlights :

    • Use of specific enzymes to catalyze the formation of UDP-galactose from galactose and UTP.
    • Conditions optimized for yield and purity.
    • Potential to incorporate labeled galactose substrates enzymatically.
  • References :
    US Patent US11739358B2 (2020) details enzymatic methods for UDP-galactose preparation.

Data Table: Summary of Preparation Methods for Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]

Preparation Method Key Steps Yield / Specific Activity Advantages Challenges References
Enzymatic oxidation + tritiated reduction Galactose oxidase oxidation → NaB^3H_4 reduction High specific activity (~75 Ci/mmol) High specificity for tritium labeling Incomplete oxidation, reoxidation risk
Chemoenzymatic synthesis via UDP-Gal-6-aldehyde GAOX oxidation → purification → enzymatic glycosylation 57% yield of aldehyde intermediate Modular, site-specific glycosylation Requires multiple purification steps
Coimmobilized thermophilic enzymes (non-labeled) Enzyme coimmobilization → one-pot synthesis 91.2% UTP conversion, 13.69 mM yield Scalable, reusable enzyme system Adaptation needed for labeling
Patented enzymatic synthesis Enzymatic catalysis from galactose + UTP Not specified Optimized enzymatic conditions Patent restrictions, details limited

Chemical Reactions Analysis

Glycosylation Reactions

UDP-Gal-[³H] serves as a galactosyl donor in enzymatic glycosylation, catalyzed by galactosyltransferases. These reactions are pivotal in synthesizing glycoconjugates like glycoproteins and glycolipids.

Key Features:

  • Enzyme Specificity: β-1,4-galactosyltransferase uses UDP-Gal-[³H] to transfer galactose to N-acetylglucosamine (GlcNAc) residues, forming β-1,4-glycosidic bonds .

  • Kinetics: The reaction requires Mn²⁺ (5–10 mM) and optimal pH 5.5–7.0 .

  • Inhibition Studies: UDP-2-fluoro-galactose (UDP-2FGal), a structural analog, competitively inhibits β-1,4-galactosyltransferase with a K<sub>i</sub> of 149 μM, suggesting transition-state stabilization via sp² hybridization at the anomeric center .

Table 1: Glycosylation Reaction Parameters

ParameterValue/DescriptionSource
Enzymeβ-1,4-galactosyltransferase
Cofactor RequirementMn²⁺ (5–10 mM)
pH Optimum5.5–7.0
Inhibitor (K<sub>i</sub>)UDP-2FGal (149 μM)

Epimerization to UDP-Glucose

UDP-Gal-[³H] undergoes reversible epimerization to UDP-glucose (UDP-Glc) via UDP-galactose 4-epimerase (GALE), a key step in the Leloir pathway .

Mechanism:

  • The reaction involves transient oxidation of galactose to a keto intermediate, followed by reduction to glucose.

  • Equilibrium favors UDP-Glc, with a ratio of ~3:1 (UDP-Glc:UDP-Gal) under physiological conditions .

Research Findings:

  • Kinetic Isotope Effects: Tritium labeling at galactose-1 (³H(N)) allows tracking of epimerization efficiency. Studies show isotopic discrimination (k<sub>H</sub>/k*<sub>T</sub> ≈ 1.5) due to altered bond vibrational energies.

Hydrolysis and Pyrophosphorolysis

UDP-Gal-[³H] is susceptible to enzymatic and non-enzymatic hydrolysis, yielding galactose-1-phosphate (Gal-1-P) and uridine diphosphate (UDP).

Enzymatic Hydrolysis:

  • UDP-Galactose Pyrophosphorylase catalyzes pyrophosphorolysis:
    UDP-Gal+PPiGal-1-P+UTP\text{UDP-Gal} + \text{PP}_i \leftrightarrow \text{Gal-1-P} + \text{UTP}

  • Conditions: Requires Mg²⁺ (2–5 mM) and pH 7.4 .

Non-Enzymatic Hydrolysis:

  • Acidic conditions (pH < 4) accelerate cleavage of the pyrophosphate bond, producing Gal-1-P and UDP.

Table 2: Hydrolysis Parameters

Reaction TypeEnzyme/ConditionsProductsSource
PyrophosphorolysisUDP-Gal pyrophosphorylase, Mg²⁺, pH 7.4Gal-1-P + UTP
Acid HydrolysispH < 4, 25°CGal-1-P + UDP

Role in Metabolic Disorders

Defects in UDP-Gal-[³H] metabolism are linked to galactosemia.

  • Galactosemia Studies:

    • Impaired epimerization or pyrophosphorolysis leads to toxic accumulation of Gal-1-P .

    • Radiolabeled UDP-Gal-[³H] enables quantification of residual enzyme activity in patient-derived cells .

Stability and Storage

  • Degradation Pathways:

    • Enzymatic degradation by phosphatases (e.g., alkaline phosphatase) releases inorganic phosphate and galactose.

    • Storage at –20°C in Tris buffer (pH 7.5) preserves integrity for >6 months.

Scientific Research Applications

Biochemical Pathways and Glycosylation

Role in Glycosylation
UDP-galactose serves as a donor molecule in glycosylation reactions, where it contributes galactose to glycoproteins and glycolipids. This process is essential for the proper functioning of many biological systems, including cell signaling and immune responses .

Clinical Relevance
In conditions such as galactosemia, a genetic disorder affecting galactose metabolism, the deficiency of UDP-galactose leads to severe health issues. Research has shown that monitoring UDP-galactose levels can help assess disease progression and treatment efficacy in affected individuals .

Research Applications

Oligosaccharide Biosynthesis Studies
UDP-galactose labeled with tritium ([3H]) is widely utilized in research to study oligosaccharide biosynthesis. By incorporating radiolabeled UDP-galactose into growing cells, researchers can trace the incorporation of galactose into newly synthesized glycoproteins and glycolipids. This application is crucial for understanding glycan structures and their functions in cellular processes .

Enzyme Activity Assays
The compound is employed in enzyme activity assays to characterize galactosyltransferases, which are enzymes that transfer galactose from UDP-galactose to acceptor molecules. These assays provide insights into enzyme kinetics and the role of these enzymes in various metabolic pathways .

Clinical Diagnostics

Tumor Marker Studies
Elevated levels of galactosyltransferase activity have been observed in ovarian cancer patients compared to healthy controls. The measurement of this enzyme's activity in serum samples could serve as a potential biomarker for tumor progression and therapeutic response .

Pharmaceutical Applications

Drug Development
UDP-galactose's role in synthesizing lipopolysaccharides and cerebrosides makes it a target for drug development aimed at treating diseases related to carbohydrate metabolism. Its involvement in the Leloir pathway highlights its importance in developing therapies for metabolic disorders .

Cosmetic Formulations

Topical Applications
Recent studies have explored the use of UDP-galactose in cosmetic formulations due to its moisturizing properties and ability to enhance skin hydration. The compound's role in glycosylation processes can improve the stability and efficacy of topical products .

Summary Table of Applications

Application AreaDescription
Biochemical PathwaysDonor molecule in glycosylation; critical for cell signaling
Research ApplicationsUsed in oligosaccharide biosynthesis studies; enzyme activity assays
Clinical DiagnosticsPotential biomarker for ovarian cancer; assesses disease progression
Pharmaceutical ApplicationsTarget for drug development in metabolic disorders
Cosmetic FormulationsEnhances skin hydration; improves stability and efficacy of topical products

Case Studies

  • Galactosyltransferase Activity in Ovarian Cancer
    A study demonstrated that serum levels of galactosyltransferase were significantly higher in ovarian cancer patients compared to healthy individuals, suggesting its potential as a diagnostic marker .
  • UDP-Galactose in Galactosemia
    Research indicated that patients with galactosemia showed a deficit of UDP-galactose, correlating with clinical manifestations such as ovarian failure and speech defects . This highlights the importance of monitoring UDP-galactose levels for managing the condition.
  • Use in Cosmetic Formulations
    Experimental designs utilizing UDP-galactose showed significant improvements in the moisturizing properties of topical formulations, demonstrating its potential application in cosmetic science .

Mechanism of Action

Uridine 5’-diphospho-galactose-[galactose-1-3H(N)] exerts its effects by serving as a donor substrate for galactosyltransferases. These enzymes transfer galactose from uridine diphosphate-galactose to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycoconjugates, which play critical roles in cellular functions such as signaling, adhesion, and immune response .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Functional Differences Among Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Radiolabel Key Biological Role
UDP-[³H]Galactose C₁₅H₂₄N₂O₁₇P₂ 568.31 Diphosphate, galactose, uridine ³H (C1) Galactose metabolism tracking
Uridine 5'-monophosphate (UMP) C₉H₁₃N₂O₉P 324.18 Monophosphate, uridine None RNA biosynthesis, nucleotide pool
UDP-Glucose C₁₅H₂₄N₂O₁₇P₂ 566.30 Diphosphate, glucose, uridine None Glycogen synthesis, glycosylation
Pseudouridine C₉H₁₂N₂O₆ 244.20 Uridine isomer (C-glycosidic bond) None RNA modification, stability
3-Alkylated Uridine (e.g., 3-methyl) C₁₀H₁₄N₂O₆ 258.23 Alkyl group at N3 position None Drug design, enzyme inhibition

Key Observations :

  • UDP-[³H]Galactose vs. UDP-Glucose : Structurally identical except for the epimeric C4 hydroxyl group (galactose vs. glucose), which dictates substrate specificity in enzymes like galactosyltransferases .
  • UMP vs. UDP-[³H]Galactose : UMP lacks the diphosphate bridge and sugar moiety, limiting its role to nucleotide metabolism rather than glycosylation .
  • Pseudouridine : An isomer of uridine with a C-glycosidic bond, enhancing RNA stability compared to uridine’s N-glycosidic bond .

Functional and Metabolic Differences

  • Radiolabeling: The ³H label in UDP-[³H]Galactose enables precise tracking of galactose incorporation into glycoproteins or lactose, unlike non-labeled UDP-galactose or UDP-glucose .
  • Enzymatic Specificity : UDP-[³H]Galactose is a substrate for galactosyltransferases, while UDP-glucose is utilized by glucosyltransferases. This specificity is critical in studies of congenital disorders of glycosylation (CDG) .
  • Metabolic Stability : Alkylated uridine derivatives (e.g., 3-methyluridine) exhibit altered reactivity due to N3 modifications, making them less suitable for glycosylation studies but useful in probing enzyme active sites .

Metabolic Pathway Analysis

  • Post-Processing Metabolite Changes: After milk pasteurization, uridine 5'-monophosphate levels increase, while UDP-sugars like UDP-[³H]Galactose remain stable, suggesting differential thermal stability or enzymatic degradation .
  • Synthesis Challenges : Alkylation of uridine derivatives often leads to competing reactions at the N3 position, unlike UDP-[³H]Galactose, which is synthesized enzymatically to ensure regioselectivity .

Pharmacological and Diagnostic Use

  • Tritium Advantage : The ³H label in UDP-[³H]Galactose provides a low-energy β-emission signal, ideal for autoradiography in cell-based assays without damaging biological samples .
  • Comparative Limitations: Non-radiolabeled analogs (e.g., UDP-galactose) require mass spectrometry for detection, which is less sensitive for low-abundance metabolites .

Biological Activity

Uridine 5'-diphospho-galactose-[galactose-1-3H(N)] (also referred to as UDP-Gal) is a critical nucleotide sugar involved in various biological processes, particularly in glycosylation and carbohydrate metabolism. This article delves into its biological activity, synthesizing findings from diverse research studies and highlighting its significance in metabolic pathways.

Overview of UDP-Gal

UDP-Gal is a complex nucleoside diphosphate sugar characterized by the molecular formula C15H24N2O17P2 and a molecular weight of approximately 568.31 g/mol. It serves primarily as a galactosyl donor in the synthesis of polysaccharides and glycoproteins, playing a vital role in cellular functions and structural integrity.

Biological Functions

  • Glycosylation : UDP-Gal is essential for the transfer of galactose residues to acceptor molecules, facilitating the formation of glycoproteins and glycolipids. This process is crucial for cell signaling, immune response, and cellular recognition.
  • Metabolic Pathways : It participates in the Leloir pathway for galactose metabolism, where it is synthesized from galactose-1-phosphate through the action of galactose-1-phosphate uridylyltransferase. This pathway is significant for energy production and metabolic homeostasis.
  • Biofilm Formation : Research indicates that UDP-Gal contributes to biofilm formation in bacteria. In Bacillus subtilis, for example, mutations affecting galactose metabolism can lead to increased exopolysaccharide production, suggesting that UDP-Gal may act as a signaling molecule in biofilm development .

Interaction with Glycosyltransferases

UDP-Gal interacts with various glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to substrates. Studies have shown that:

  • The binding affinity of UDP-Gal with glycosyltransferases influences its efficiency as a galactosyl donor.
  • Structural analyses reveal that modifications to the diphosphate moiety can affect substrate binding and enzymatic activity .

Comparative Analysis with Other Nucleotide Sugars

To understand the unique properties of UDP-Gal, it is beneficial to compare it with other nucleotide sugars:

Compound NameMolecular FormulaUnique Features
Uridine diphospho-glucoseC15H24N2O17P2Central role in glucose metabolism; epimer of UDP-Gal
Cytidine diphospho-galactoseC15H24N2O17P2Involved in galactosylation but uses cytidine instead of uridine
Guanosine diphospho-galactoseC15H24N2O17P2Functions similarly but incorporates guanosine

UDP-Gal stands out due to its specific role in synthesizing complex carbohydrates necessary for various biological functions.

Case Studies Highlighting Biological Activity

  • Glycoprotein Synthesis : A study demonstrated that UDP-Gal is utilized by specific glycosyltransferases to synthesize glycoproteins essential for cellular communication and immune responses. The inhibition of these enzymes can disrupt normal cellular functions .
  • Galactose Metabolism Disorders : Deficiencies in enzymes involved in the metabolism of galactose can lead to severe health issues, as seen in patients with galactosemia. These conditions highlight the importance of UDP-Gal in maintaining metabolic balance .
  • Antimicrobial Activity : Recent research has indicated that compounds derived from UDP-Gal exhibit antimicrobial properties against various pathogens, suggesting potential therapeutic applications .

Q & A

Q. What is the enzymatic role of uridine 5’-diphosphogalactose (UDP-Gal) in galactose metabolism and glycosylation pathways?

UDP-Gal serves as a critical substrate in galactose metabolism, where it is interconverted with UDP-glucose via UDP-galactose 4-epimerase (GALE) to maintain cellular galactose homeostasis . In glycosylation, UDP-Gal is transported into the Golgi lumen by SLC35A2, where β-1,4-galactosyltransferases catalyze its transfer to glycoproteins or glycolipids, forming β1,4-linked galactose residues essential for N-linked glycan maturation . Deficiencies in this pathway are linked to congenital disorders like galactosemia and cortical malformations (e.g., MOGHE) .

Q. How can researchers optimize enzymatic assays involving UDP-Gal for galactosyltransferase activity?

Key steps include:

  • Substrate Preparation : Dissolve UDP-Gal in deionized water (e.g., 5.65 mM working concentration) and pair with appropriate acceptors (e.g., GlcNAc derivatives) .
  • Reaction Conditions : Use pH 7.5 buffers (adjusted with sodium bicarbonate) and fresh cofactors (e.g., ATP or NADP+ for coupled assays) .
  • Detection : Employ radiolabeled UDP-Gal (e.g., [³H]-Gal) or HPLC-based quantification of reaction products . Validate activity using positive controls like purified β-1,4-galactosyltransferase .

Q. What are the critical considerations for preparing and storing radiolabeled UDP-Gal (e.g., [galactose-1-³H(N)])?

  • Storage : Aliquot radiolabeled UDP-Gal in amber vials at -80°C to minimize radiolysis and hydrolysis. Avoid freeze-thaw cycles .
  • Purity Assessment : Verify specific activity (e.g., 17.3 Ci/mmol for [³H]-UDP-Gal) via thin-layer chromatography or size-exclusion columns (Sephadex G-50) .
  • Safety : Follow radiation safety protocols and use quenching agents (e.g., 50 mM EDTA) to terminate reactions .

Q. How do inherited disorders like galactosemia relate to UDP-Gal metabolism, and what methodologies are used to assess enzymatic deficiencies?

Classic galactosemia arises from galactose-1-phosphate uridyltransferase (GALT) deficiency, disrupting UDP-Gal synthesis and causing toxic galactose-1-phosphate accumulation . Diagnostic methods include:

  • Enzyme Activity Assays : Measure GALT activity in erythrocytes using UDP-glucose and galactose-1-phosphate as substrates, coupled with NADP+ detection .
  • Metabolite Profiling : Quantify UDP-Gal and UDP-glucose ratios via LC-MS in patient plasma or cultured fibroblasts .

Advanced Research Questions

Q. How can chemo-enzymatic strategies utilizing UDP-Gal be designed for synthesizing complex N-glycans with isotopic labels?

  • Stepwise Synthesis : Use β-1,4-galactosyltransferase to enzymatically transfer galactose from UDP-Gal to GlcNAc acceptors (e.g., trisaccharide 2 in Figure 2 of ).
  • Isotope Incorporation : Introduce ³H or ¹³C labels into galactose via UDP-[³H]-Gal or UDP-[¹³C]-Gal during enzymatic reactions .
  • Chemical Ligation : After enzymatic steps, employ fluorogenic tags (e.g., DAST-mediated fluoride activation) for glycan array applications .

Q. What experimental approaches are used to resolve discrepancies in UDP-Gal epimerase activity data across different biological models?

  • Kinetic Analysis : Compare Michaelis-Menten constants (Km) for UDP-Gal and UDP-glucose in purified GALE from mammalian vs. bacterial sources .
  • Isotope Tracing : Use [¹⁴C]-galactose to track epimerization efficiency in cell lysates vs. in vivo models .
  • Structural Studies : Resolve conflicting activity data by analyzing GALE crystal structures to identify species-specific active site variations .

Q. How can structural biology techniques elucidate the interaction between β4-galactosyltransferase and UDP-Gal?

  • X-ray Crystallography : Co-crystallize β4-galactosyltransferase with UDP-Gal and Mn²⁺ ions to resolve substrate-binding motifs (e.g., the DXD catalytic motif) .
  • Mutagenesis : Validate critical residues (e.g., His344 or Glu317) via site-directed mutagenesis and activity assays .
  • Molecular Dynamics : Simulate UDP-Gal binding under varying pH conditions to assess conformational changes .

Q. What metabolomics workflows are recommended to investigate UDP-Gal’s role in viral infection mechanisms or neurobehavioral studies?

  • Sample Preparation : Quench metabolism rapidly (e.g., liquid nitrogen) and extract metabolites using methanol:water (80:20) .
  • LC-MS Profiling : Use hydrophilic interaction chromatography (HILIC) to separate UDP-Gal from isomers like UDP-glucose .
  • Data Analysis : Apply multivariate statistics (e.g., PCA or OPLS-DA) to correlate UDP-Gal levels with viral load (e.g., Senecavirus A) or behavioral outcomes (e.g., open-field activity) .

Q. How do somatic SLC35A2 variants affect UDP-Gal transport efficiency in cellular models of cortical malformations (e.g., MOGHE)?

  • Model Systems : Use CRISPR-edited iPSCs or patient-derived glial cells to express SLC35A2 mutants (e.g., p.R83H) .
  • Transport Assays : Quantify UDP-Gal uptake into Golgi vesicles using [³H]-UDP-Gal and compare with wild-type controls .
  • Glycosylation Analysis : Perform lectin blotting or mass spectrometry to assess N-glycan truncation (e.g., reduced galactosylation) .

Q. What validation strategies are critical when interpreting UDP-Gal radiolabeling efficiency in glycoprotein tracking experiments?

  • Background Correction : Include controls without galactosyltransferase to account for non-specific [³H]-Gal incorporation .
  • Site Occupancy : Calculate labeling efficiency by comparing total incorporated radioactivity with theoretical acceptor sites (e.g., via amino acid analysis) .
  • Functional Validation : Test labeled glycoproteins in binding assays (e.g., lectin arrays) to confirm retained biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.